Cas no 2287261-54-3 (2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid)

2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a specialized amino acid derivative featuring a rigid bicyclo[1.1.1]pentane scaffold and a cyclobutyl substituent, enhancing its conformational stability and steric properties. The presence of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating its incorporation into peptide chains. This compound is particularly valuable in medicinal chemistry and drug design, where its unique structural motifs can improve target binding affinity and metabolic stability. Its well-defined stereochemistry and high purity make it suitable for applications in peptide-based therapeutics and bioconjugation studies. The product is typically supplied with rigorous analytical characterization to ensure reproducibility in research and development.
2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid structure
2287261-54-3 structure
商品名:2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
CAS番号:2287261-54-3
MF:C26H27NO4
メガワット:417.49688744545
CID:6267306
PubChem ID:137944493

2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
    • 2-{3-cyclobutylbicyclo[1.1.1]pentan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
    • 2287261-54-3
    • EN300-6761402
    • インチ: 1S/C26H27NO4/c28-23(29)22(26-13-25(14-26,15-26)16-6-5-7-16)27-24(30)31-12-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-4,8-11,16,21-22H,5-7,12-15H2,(H,27,30)(H,28,29)
    • InChIKey: OAURCXZBOHYWIV-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C12CC(C3CCC3)(C1)C2)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O

計算された属性

  • せいみつぶんしりょう: 417.19400834g/mol
  • どういたいしつりょう: 417.19400834g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 31
  • 回転可能化学結合数: 7
  • 複雑さ: 704
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.2

2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6761402-0.1g
2-{3-cyclobutylbicyclo[1.1.1]pentan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
2287261-54-3 95.0%
0.1g
$879.0 2025-03-13
Enamine
EN300-6761402-0.05g
2-{3-cyclobutylbicyclo[1.1.1]pentan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
2287261-54-3 95.0%
0.05g
$839.0 2025-03-13
Enamine
EN300-6761402-0.5g
2-{3-cyclobutylbicyclo[1.1.1]pentan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
2287261-54-3 95.0%
0.5g
$959.0 2025-03-13
Enamine
EN300-6761402-5.0g
2-{3-cyclobutylbicyclo[1.1.1]pentan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
2287261-54-3 95.0%
5.0g
$2900.0 2025-03-13
Enamine
EN300-6761402-2.5g
2-{3-cyclobutylbicyclo[1.1.1]pentan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
2287261-54-3 95.0%
2.5g
$1959.0 2025-03-13
Enamine
EN300-6761402-10.0g
2-{3-cyclobutylbicyclo[1.1.1]pentan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
2287261-54-3 95.0%
10.0g
$4299.0 2025-03-13
Enamine
EN300-6761402-1.0g
2-{3-cyclobutylbicyclo[1.1.1]pentan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
2287261-54-3 95.0%
1.0g
$999.0 2025-03-13
Enamine
EN300-6761402-0.25g
2-{3-cyclobutylbicyclo[1.1.1]pentan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
2287261-54-3 95.0%
0.25g
$920.0 2025-03-13

2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid 関連文献

2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acidに関する追加情報

Introduction to 2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic Acid (CAS No: 2287261-54-3)

2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 2287261-54-3, represents a unique molecular architecture that combines a cyclobutyl-substituted bicyclo[1.1.1]pentane moiety with a fluorenylmethoxycarbonylamino group, linked through an acetic acid backbone. The structural complexity of this molecule not only makes it a subject of academic interest but also positions it as a potential candidate for various therapeutic applications.

The central structure of the compound, featuring a 3-cyclobutyl-1-bicyclo[1.1.1]pentanyl group, contributes to its distinct stereochemistry and electronic properties. The bicyclo[1.1.1]pentane framework is known for its rigidity and stability, which can be advantageous in drug design for improving metabolic stability and binding affinity to biological targets. This particular scaffold has been explored in several research studies for its potential in developing novel pharmacological agents.

The presence of the fluorenylmethoxycarbonylamino moiety further enhances the compound's chemical diversity and functional potential. The fluorene group is a well-studied aromatic system that is frequently employed in medicinal chemistry due to its favorable photophysical properties and ability to modulate protein-ligand interactions. The methoxycarbonylamino functionality not only introduces a polar region for hydrogen bonding but also serves as a protecting group in peptide synthesis, suggesting multiple roles for this compound in drug development pipelines.

In recent years, there has been growing interest in the development of multifunctional molecules that can address complex biological pathways simultaneously. The unique combination of structural elements in 2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid makes it an intriguing candidate for such applications. For instance, the rigid bicyclo[1.1.1]pentane core could facilitate precise interactions with specific binding sites on target proteins, while the fluorenylmethoxycarbonylamino group could enhance solubility and pharmacokinetic properties.

Current research in the field of medicinal chemistry increasingly emphasizes the importance of structure-based drug design, leveraging computational methods and high-throughput screening to identify promising candidates. The structural features of this compound have been computationally analyzed to predict its binding affinity and interactions with potential biological targets. Preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes and receptors implicated in various diseases, including cancer and inflammatory disorders.

The acetic acid moiety at the terminal end of the molecule provides an additional site for chemical modification, allowing for further derivatization to optimize pharmacological properties. This flexibility makes 2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid a versatile building block for synthesizing more complex drug candidates.

One of the most exciting aspects of this compound is its potential application in targeted therapy strategies. By carefully designing molecular interactions, it may be possible to develop drugs that selectively target diseased cells while minimizing side effects on healthy tissues. The combination of structural rigidity provided by the bicyclo[1.1.1]pentane core and functional diversity introduced by the fluorenylmethoxycarbonylamino group makes it an excellent candidate for such approaches.

In conclusion, 2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid represents a significant advancement in pharmaceutical chemistry due to its complex molecular architecture and multifunctional capabilities. Its unique structural features offer opportunities for developing novel therapeutic agents with enhanced efficacy and reduced toxicity compared to existing treatments.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD